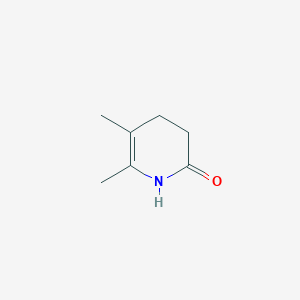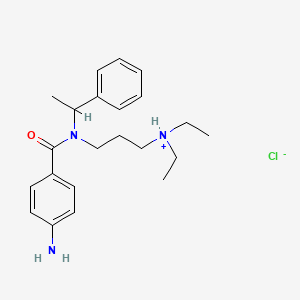
Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse pharmacological properties. This compound is characterized by the presence of an amino group, a diethylamino propyl chain, and a methylbenzyl group, all attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the p-Amino Group: This step involves nitration of the benzamide followed by reduction to introduce the amino group.
Attachment of the Diethylamino Propyl Chain: This can be done through a substitution reaction where the amino group is reacted with a diethylamino propyl halide.
Addition of the Methylbenzyl Group: This step involves a Friedel-Crafts alkylation reaction to attach the methylbenzyl group to the benzamide core.
Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino propyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, such as analgesic, anti-inflammatory, or antipsychotic effects.
Industry: Utilized in the production of pharmaceuticals or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular function or gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds such as sulpiride, tiapride, and metoclopramide share structural similarities.
Unique Features: The presence of the diethylamino propyl chain and the methylbenzyl group distinguishes it from other benzamide derivatives, potentially leading to unique pharmacological properties.
Highlighting Uniqueness
Pharmacological Profile: The specific structural features of this compound may result in distinct binding affinities and activities at various biological targets, making it unique compared to other benzamide derivatives.
Properties
CAS No. |
100321-54-8 |
|---|---|
Molecular Formula |
C22H32ClN3O |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
3-[(4-aminobenzoyl)-(1-phenylethyl)amino]propyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H31N3O.ClH/c1-4-24(5-2)16-9-17-25(18(3)19-10-7-6-8-11-19)22(26)20-12-14-21(23)15-13-20;/h6-8,10-15,18H,4-5,9,16-17,23H2,1-3H3;1H |
InChI Key |
DHYXMCWSJRUEHF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCN(C(C)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



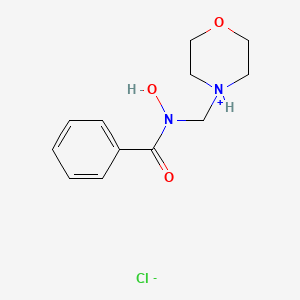

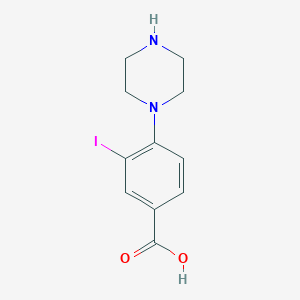

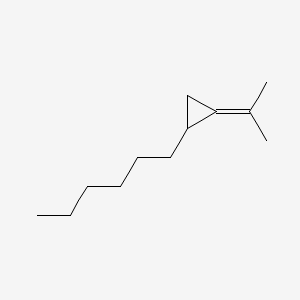
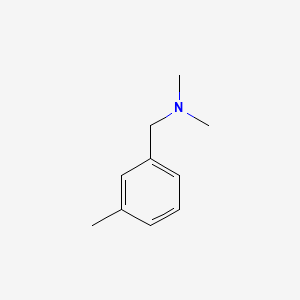
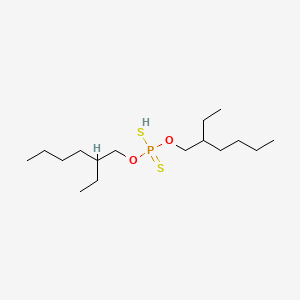

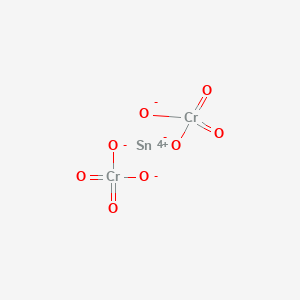
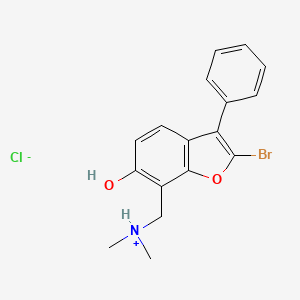
![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
